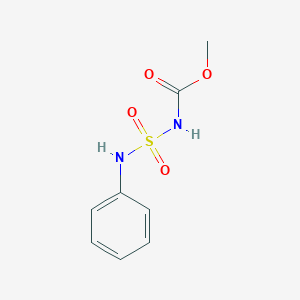
2-Amino-4-(benzylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(benzylamino)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with amino and benzylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-chloropyridine with benzylamine under suitable conditions to form the benzylamino derivative. This intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(benzylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-Amino-4-(benzylamino)pyridine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(benzylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxamide derivatives: These compounds share the pyridine ring and carboxamide group but may have different substituents at other positions.
Benzylamino derivatives: Compounds with benzylamino groups attached to various heterocyclic rings.
Uniqueness
2-Amino-4-(benzylamino)pyridine-3-carboxamide is unique due to the specific combination of amino, benzylamino, and carboxamide groups on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
91255-07-1 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
2-amino-4-(benzylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O/c14-12-11(13(15)18)10(6-7-16-12)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H3,14,16,17) |
Clave InChI |
FLKGEVXJCUWZAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C(=NC=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)


![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)




